molecular formula C28H39NO B12804248 4HC67Ycs5H CAS No. 13085-37-5

4HC67Ycs5H

Cat. No.: B12804248
CAS No.: 13085-37-5
M. Wt: 405.6 g/mol
InChI Key: PEPBUEVAWAAMHK-UHFFFAOYSA-N
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Description

The compound “4HC67Ycs5H” is scientifically known as 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE. It is a complex organic molecule with the molecular formula C28H39NO. This compound is notable for its unique structure, which includes a cyclohexyl group, a tetrahydronaphthyl group, and a phenoxy group linked to a triethylamine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE involves multiple steps. The process typically starts with the preparation of the cyclohexyl and tetrahydronaphthyl intermediates, which are then coupled with a phenoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and tetrahydronaphthyl groups.

    Reduction: Reduction reactions can occur, especially at the phenoxy group.

    Substitution: The compound is prone to substitution reactions, particularly at the phenoxy and triethylamine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

  • 2-(4-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PHENOXY)-N,N-DIETHYLETHANAMINE
  • ETHANAMINE, 2-(4-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PHENOXY)-N,N-DIETHYL-

Comparison: Compared to similar compounds, 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of cyclohexyl, tetrahydronaphthyl, and phenoxy groups linked to a triethylamine moiety makes it particularly versatile in various applications .

Properties

CAS No.

13085-37-5

Molecular Formula

C28H39NO

Molecular Weight

405.6 g/mol

IUPAC Name

2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C28H39NO/c1-3-29(4-2)20-21-30-25-17-14-24(15-18-25)28-26-13-9-8-12-23(26)16-19-27(28)22-10-6-5-7-11-22/h8-9,12-15,17-18,22,27-28H,3-7,10-11,16,19-21H2,1-2H3

InChI Key

PEPBUEVAWAAMHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4CCCCC4

Origin of Product

United States

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